Cas no 1261614-03-2 (1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene)

1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
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- 3-METHOXY-2-(TRIFLUOROMETHYL)BENZYL CHLORIDE
- 1-(chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene
- FCH1372573
- AX8270998
- 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene
-
- MDL: MFCD18398602
- インチ: 1S/C9H8ClF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3
- InChIKey: MZTJHWKWCSIFMX-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC=C(C=1C(F)(F)F)OC
計算された属性
- せいみつぶんしりょう: 224.0215771g/mol
- どういたいしつりょう: 224.0215771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 9.2
1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A367171-1g |
1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene |
1261614-03-2 | 97% | 1g |
$527.0 | 2025-02-25 | |
Alichem | A019087474-1g |
1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene |
1261614-03-2 | 97% | 1g |
$532.51 | 2023-09-03 |
1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzeneに関する追加情報
1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene: A Comprehensive Overview
1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene, also known by its CAS number 1261614-03-2, is a highly specialized organic compound with a unique structure and versatile applications. This compound is characterized by its benzene ring substituted with three distinct groups: a chloromethyl group (-CH₂Cl), a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃). The combination of these substituents imparts distinctive chemical properties, making it an interesting subject of study in various fields such as organic synthesis, materials science, and pharmacology.
The synthesis of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of directed metalation strategies to install the trifluoromethyl group at the para position relative to the methoxy group. This approach not only enhances the regioselectivity of the reaction but also reduces the formation of undesired byproducts. Additionally, the introduction of the chloromethyl group can be achieved through nucleophilic aromatic substitution, leveraging the activating effects of the methoxy and trifluoromethyl groups on the benzene ring.
The structural features of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene make it a valuable building block in organic chemistry. The chloromethyl group serves as a reactive site for nucleophilic substitution reactions, enabling the incorporation of various functional groups into the molecule. This property has been exploited in the development of novel materials, such as high-performance polymers and advanced coatings. For example, recent studies have demonstrated that this compound can be used as a monomer in the synthesis of fluoropolymers with exceptional thermal stability and chemical resistance.
In the field of pharmacology, 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene has shown potential as an intermediate in drug discovery. The trifluoromethyl group is known to confer lipophilicity and metabolic stability to bioactive molecules, which are desirable properties in pharmaceutical compounds. Researchers have investigated its use as a precursor for designing inhibitors targeting specific enzymes involved in disease pathways. For instance, derivatives of this compound have been reported to exhibit inhibitory activity against kinases associated with cancer progression.
The environmental impact and toxicity profile of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene are critical considerations for its safe handling and application. Recent toxicological studies have focused on understanding its potential risks to human health and ecosystems. These studies have revealed that while the compound exhibits moderate acute toxicity, its chronic effects remain under investigation. Efforts are underway to develop safer handling protocols and waste management strategies to minimize environmental contamination.
In conclusion, 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, reactivity, and functional versatility continue to drive innovative research and applications. As advancements in synthetic methods and material science unfold, this compound is poised to play an increasingly important role in shaping future technologies and therapeutic solutions.
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